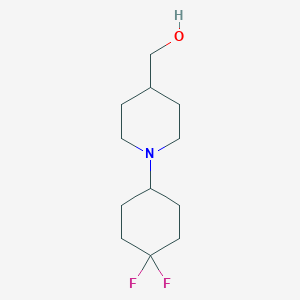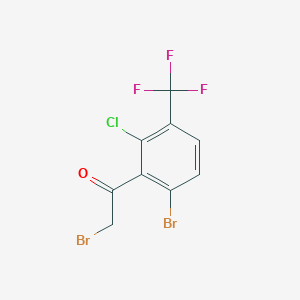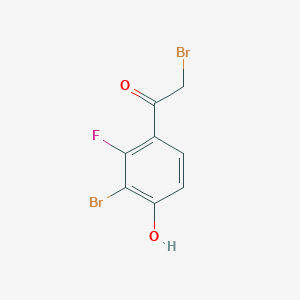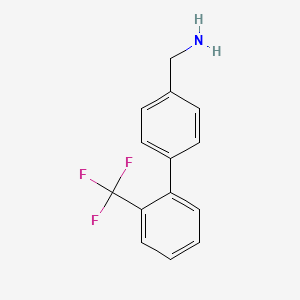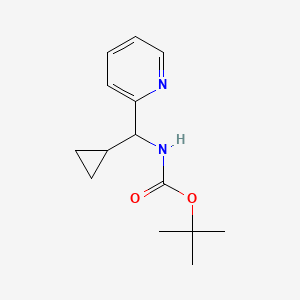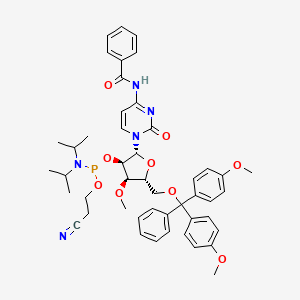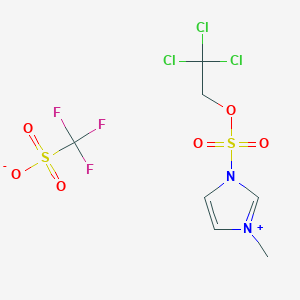
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate: is a compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound is used in various scientific and industrial applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate typically involves the reaction of 2,2,2-trichloroethanol with 3-methylimidazole in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a solvent and catalyst in various chemical reactions. Its unique properties make it suitable for use in green chemistry applications, where it helps to reduce the environmental impact of chemical processes.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a medium for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds. It is also being investigated for its potential use in the synthesis of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as ionic polymer-polymer composites. It is also used in electrochemical applications, where its high thermal stability and conductivity are advantageous.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds:
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 2,2,2-Trichloroethyl chloroformate
- 1-Ethyl-3-methylimidazolium acetate
Comparison: Compared to similar compounds, 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate has unique properties that make it particularly useful in certain applications. For example, its high thermal stability and ability to dissolve a wide range of substances make it an excellent choice for use in green chemistry and electrochemical applications. Additionally, its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial use.
特性
分子式 |
C7H8Cl3F3N2O6S2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8Cl3N2O3S.CHF3O3S/c1-10-2-3-11(5-10)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3,5H,4H2,1H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
RCNDUSSSXMVXGQ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




